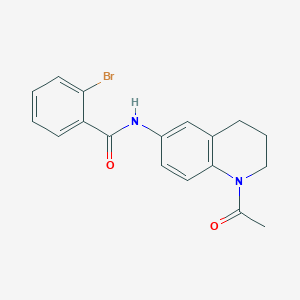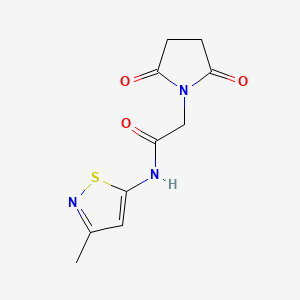![molecular formula C19H21N3O5S2 B2841065 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 895453-85-7](/img/structure/B2841065.png)
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The compound (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide and similar derivatives show potential in photodynamic therapy (PDT). A study highlights the synthesis and characterization of zinc phthalocyanine derivatives with similar structures, emphasizing their useful properties as photosensitizers in PDT, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Cancer Activity
Thiazolide derivatives, including ones similar to the compound , demonstrate significant potential in anticancer research. The structure-function relationship of these compounds shows their ability to induce cell death in colon carcinoma cell lines through interactions with specific enzymes like GSTP1. This suggests their potential application in cancer therapeutics (Brockmann et al., 2014).
Another research synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are associated with notable biological properties. These synthesized compounds exhibited promising in vitro anticancer activity against various human cancer cell lines, underlining their potential as effective anticancer agents (Tiwari et al., 2017).
Antibacterial Agents
Studies on novel analogs of benzodithiazole derivatives demonstrate their effectiveness as antibacterial agents. One such study synthesized compounds with potent activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their potential application in combating bacterial infections (Palkar et al., 2017).
Antiparasitic Activity
Thiazolides, including compounds structurally similar to the one , have shown broad-spectrum activities against various parasites and bacteria, indicating their utility in antiparasitic therapy. Their mechanisms of action include interaction with enzymes and metabolic pathways specific to different pathogens (Esposito et al., 2005).
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21(2)29(24,25)13-8-6-12(7-9-13)18(23)20-19-22(3)14-10-15(26-4)16(27-5)11-17(14)28-19/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIZPKCWBSHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)

![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
amine hydrobromide](/img/no-structure.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)